N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride
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Overview
Description
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a cyano group and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride typically involves the reaction of 3-cyanopyrrolidine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The trifluoroacetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3-cyanopyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride
- Pyrrolidine derivatives with different substituents
Uniqueness
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride is unique due to the presence of both a cyano group and a trifluoroacetamide moiety, which confer distinct chemical and biological properties. The trifluoroacetamide group enhances the compound’s stability and lipophilicity, while the cyano group provides a reactive site for further chemical modifications.
Properties
CAS No. |
871115-62-7 |
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Molecular Formula |
C7H9ClF3N3O |
Molecular Weight |
243.61 g/mol |
IUPAC Name |
N-(3-cyanopyrrolidin-3-yl)-2,2,2-trifluoroacetamide;hydrochloride |
InChI |
InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)5(14)13-6(3-11)1-2-12-4-6;/h12H,1-2,4H2,(H,13,14);1H |
InChI Key |
RXHXZMFMOXTOII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C#N)NC(=O)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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